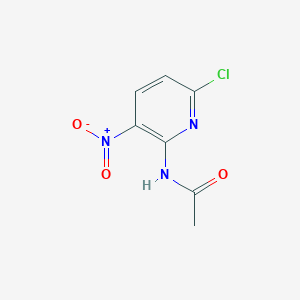

N-(6-chloro-3-nitropyridin-2-yl)acetamide

概述

描述

N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions

N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Reduction: The major product is N-(6-amino-3-nitropyridin-2-yl)acetamide.

Substitution: The products depend on the nucleophile used; for example, using an amine would yield N-(6-chloro-3-aminopyridin-2-yl)acetamide.

科学研究应用

Medicinal Chemistry

N-(6-chloro-3-nitropyridin-2-yl)acetamide has been investigated as a potential kinase inhibitor . It targets specific kinases that play crucial roles in cancer cell signaling pathways. Notably, it has shown activity against kinases such as MPS1, MAPKAPK2, and p70S6Kβ, which are implicated in tumor growth and survival.

Table 1: Kinase Inhibition Activity

| Kinase | Activity | Reference |

|---|---|---|

| MPS1 | Active | |

| MAPKAPK2 | Active | |

| p70S6Kβ | Active |

Biological Research

In biological studies, this compound is utilized to explore cell signaling pathways and mechanisms associated with various diseases, including cancer. Its ability to inhibit kinase activity disrupts essential cellular processes like proliferation and survival. Additionally, it has been shown to have antiviral properties , particularly against HIV. The compound inhibits viral replication by preventing the fusion of viral membranes with host cells.

Pharmaceutical Development

This compound is also explored for its potential in drug development . It serves as a building block for synthesizing new therapeutic agents aimed at treating cancer and viral infections. The compound's unique chemical structure allows for modifications that can enhance its efficacy and specificity towards biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines demonstrated significant inhibition of tumor growth with varying IC50 values:

| Cell Line | IC50 Value (μM) |

|---|---|

| HepG2 | 74.2 |

| MDA-MB-231 | 27.1 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Chemical Biology

As a tool compound in chemical biology , this compound aids in studying interactions between small molecules and biological targets. Understanding these interactions can lead to the identification of new therapeutic strategies and the development of more effective drugs.

作用机制

The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .

相似化合物的比较

Similar Compounds

- N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide

- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .

生物活性

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:

- Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.

- Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.

- Acetylation : Final modification to form the acetamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.

- Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity:

- Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.

Anticancer Potential

The compound has shown promise in cancer therapy due to its cytotoxic properties:

- Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:

| Target Kinase | IC50 Value (μM) | Notes |

|---|---|---|

| p70S6Kβ | 12 | Significant inhibition observed |

| MAPKAPK2 | TBD | Further studies required |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

- Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.

- Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .

- Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .

属性

IUPAC Name |

N-(6-chloro-3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSKFDHCYKQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。